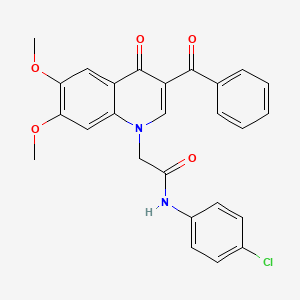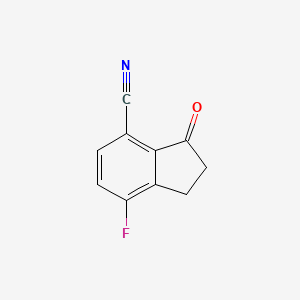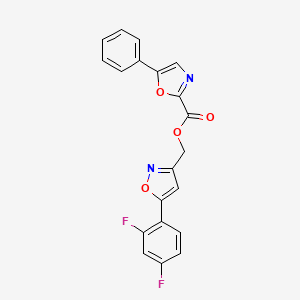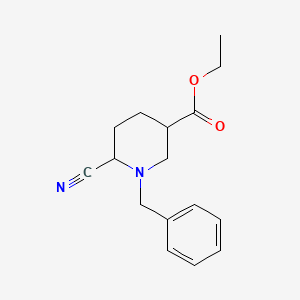![molecular formula C16H17N5O2S B2503567 1-(4,7-dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1396874-79-5](/img/structure/B2503567.png)
1-(4,7-dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(4,7-dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate is a chemical entity that appears to be a derivative of benzazole and azetidinone. While the provided papers do not directly discuss this specific compound, they do provide insight into the synthesis and potential biological activities of related benzazole and azetidinone derivatives. These compounds are of interest due to their potential pharmacological properties, including anti-diabetic, renoprotective, and antimicrobial activities .
Synthesis Analysis
The synthesis of related compounds involves the condensation of 1,3-diphenyl-1H-pyrazol-4-carboxaldehyde with different nucleophiles to yield benzazole, thiazolidinone, and azetidin-2-one derivatives . Another method includes the cyclocondensation of thioglycolic acid, thiolactic acid, and chloroacetyl chloride with different Schiff bases derived from 2-amino-5-methylthiazole and substituted aromatic aldehydes . These methods suggest that the synthesis of the compound would likely involve similar condensation or cyclocondensation reactions, utilizing specific nucleophiles or Schiff bases that incorporate the 4,7-dimethylbenzo[d]thiazol-2-yl and 1-methyl-1H-1,2,3-triazole moieties.
Molecular Structure Analysis
The molecular structure of benzazole and azetidinone derivatives is typically confirmed using analytical and spectral methods, including elemental analysis, infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy . These techniques would be essential in determining the structure of this compound, ensuring that the desired compound has been synthesized and that its structure is accurately characterized.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized benzazole and azetidinone derivatives, such as solubility, melting point, and stability, are not explicitly discussed in the provided papers. However, these properties are crucial for understanding the compound's behavior in biological systems and its potential as a pharmaceutical agent. The antimicrobial screening mentioned in paper implies that these compounds have sufficient stability and solubility to be tested in biological assays.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A variety of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones and thiazolidinones, have been synthesized using microwave-assisted rapid and efficient methods. These compounds, related to the chemical structure of interest, show significant pharmacological potential. Their antibacterial and antifungal activities have been evaluated against several pathogens, indicating their potential as antimicrobial agents (Mistry & Desai, 2006).
DNA Methylation Inhibition
Continuing research on biologically active azoles has led to the synthesis of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. These compounds, including variations structurally akin to the chemical of interest, have been found to inhibit the methylation of tumor DNA in vitro. This suggests their potential in cancer therapy, with one compound showing high enough activity for in vivo studies (Hovsepyan et al., 2019).
Antimicrobial Agents
Research into thiazolidinone derivatives, including those structurally related to 1-(4,7-dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate, has highlighted their efficacy as antimicrobial agents. A novel series of thiazolidinones exhibited antimicrobial activity against a broad spectrum of bacterial and fungal strains, underlining the importance of such compounds in addressing antibiotic resistance (Patel, Kumari, & Patel, 2012).
Anti-Diabetic and Renoprotective Activities
A series of benzazole, thiazolidinone, and azetidin-2-one derivatives, incorporating pyrazole moiety, were synthesized and evaluated for their antihyperglycemic and renoprotective activities. Several compounds demonstrated significant anti-diabetic and renoprotective effects, showcasing the therapeutic potential of such chemical structures in managing diabetes and its renal complications (Abeed, Youssef, & Hegazy, 2017).
Antioxidant Properties
Novel heterocyclic compounds containing pyrazole, thiazole, and pyridine moieties have been designed and synthesized, based on the structural framework similar to the chemical of interest. These compounds were evaluated for their antioxidant potential, with some showing promising activities. This research underscores the potential of such compounds in combating oxidative stress-related diseases (Kaddouri et al., 2020).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of the compound 1-(4,7-dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate Compounds with similar structures, such as thiazoles, have been reported to have diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The specific mode of action for This compound Thiazole derivatives have been shown to exhibit their biological activities through various mechanisms depending on their molecular targets .
Biochemical Pathways
The specific biochemical pathways affected by This compound Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
The specific molecular and cellular effects of This compound Thiazole derivatives have been reported to exhibit a wide range of biological activities, which would result in various molecular and cellular effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound Factors such as temperature, ph, and light can generally affect the stability and efficacy of chemical compounds .
Eigenschaften
IUPAC Name |
[1-(4,7-dimethyl-1,3-benzothiazol-2-yl)azetidin-3-yl] 1-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-9-4-5-10(2)14-13(9)17-16(24-14)21-6-11(7-21)23-15(22)12-8-20(3)19-18-12/h4-5,8,11H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIFCMBCPVLJHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N3CC(C3)OC(=O)C4=CN(N=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Furan-2-yl-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2503486.png)
![N-(2-(N-(pyridin-3-ylmethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2503488.png)
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2503491.png)
![1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2503493.png)
![benzo[d][1,3]dioxol-5-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2503496.png)
![N-(2-cyclohex-1-en-1-ylethyl)-3-[2-(diethylamino)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)

![2-Oxa-8-thia-5-azaspiro[3.4]octane](/img/structure/B2503501.png)
![1-(9-Bromo-2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2503502.png)


![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide](/img/structure/B2503505.png)